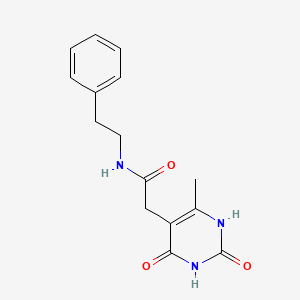![molecular formula C20H24O7 B2647095 [1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate CAS No. 83199-39-7](/img/new.no-structure.jpg)
[1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate is a complex organic compound characterized by its unique structure, which includes a chromenone moiety and a butenyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate typically involves multi-step organic reactions. The initial step often includes the preparation of the chromenone core, followed by the introduction of the butenyl ester group. Common reagents used in these reactions include methoxybenzaldehyde, malonic acid, and various catalysts to facilitate esterification and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.
化学反应分析
Types of Reactions
[1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or ethanol to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, [1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial effects, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may be investigated for its efficacy in treating various conditions, including infections and inflammatory diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
作用机制
The mechanism of action of [1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate involves its interaction with specific molecular targets. The chromenone moiety may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The pathways involved may include inhibition of oxidative stress, modulation of inflammatory responses, and antimicrobial activity.
相似化合物的比较
Similar Compounds
Chromenone derivatives: Compounds like 7-hydroxy-4-methylcoumarin share a similar chromenone core and exhibit comparable bioactivities.
Butenyl esters: Compounds such as ethyl (E)-2-methylbut-2-enoate have similar ester groups and undergo similar chemical reactions.
Uniqueness
The uniqueness of [1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate lies in its combined structural features, which confer distinct chemical and biological properties
属性
CAS 编号 |
83199-39-7 |
|---|---|
分子式 |
C20H24O7 |
分子量 |
376.405 |
IUPAC 名称 |
[1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6+ |
InChI 键 |
GFMYIOGFYYHKLA-IZZDOVSWSA-N |
SMILES |
CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


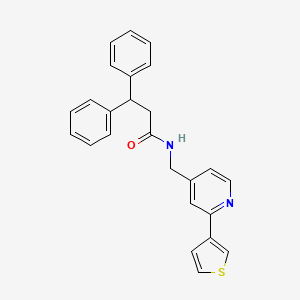
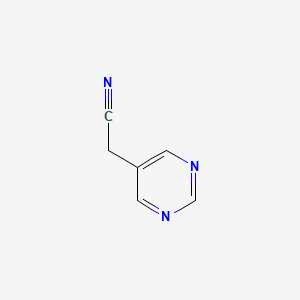
![5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2647014.png)
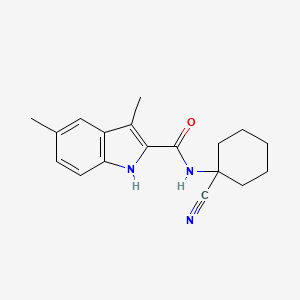
![tert-butyl (3aS,8aR)-6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate](/img/structure/B2647018.png)
![N-methyl-N-{[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methyl}acetamide](/img/structure/B2647019.png)
![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride](/img/structure/B2647021.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoate](/img/structure/B2647024.png)
![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2647025.png)
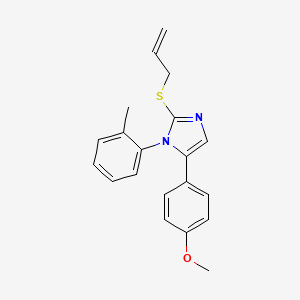
![1-(3-Chloro-4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2647027.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2647033.png)
